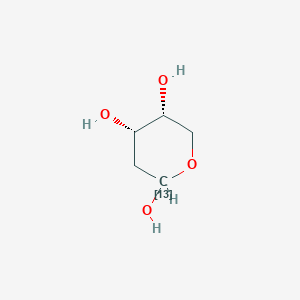
2-deoxy-D-ribose-1-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-deoxy-D-ribose-1-13C: is a labeled form of 2-deoxy-D-ribose, a deoxypentose sugar. The “13C” denotes the presence of a carbon-13 isotope at the first carbon position, which is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is significant in the study of metabolic pathways and the synthesis of nucleosides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxy-D-ribose-1-13C typically involves the incorporation of the carbon-13 isotope into the ribose structure. One common method is the reduction of 2-deoxy-D-ribose-5-phosphate using labeled reducing agents. The reaction conditions often require a controlled environment to ensure the incorporation of the isotope at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes the fermentation of glucose with labeled carbon sources, followed by chemical or enzymatic conversion to the desired product. The production process is optimized to maximize yield and purity, ensuring the compound is suitable for research and industrial applications.
化学反应分析
Types of Reactions: 2-deoxy-D-ribose-1-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-deoxy-D-ribonolactone.
Reduction: Reduction reactions can convert it to 2-deoxy-D-ribitol.
Substitution: It can participate in substitution reactions to form nucleosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 2-deoxy-D-ribonolactone.
Reduction: 2-deoxy-D-ribitol.
Substitution: Various nucleosides, depending on the nucleophile used.
科学研究应用
Chemistry: 2-deoxy-D-ribose-1-13C is used in the synthesis of labeled nucleosides and nucleotides, which are essential for studying DNA and RNA structures and functions.
Biology: In biological research, this compound helps trace metabolic pathways and understand the role of deoxyribose in cellular processes.
Medicine: It is used in the development of antiviral and anticancer drugs, where labeled nucleosides are crucial for tracking drug metabolism and efficacy.
Industry: In the pharmaceutical industry, this compound is used in the production of diagnostic agents and therapeutic compounds.
作用机制
The mechanism of action of 2-deoxy-D-ribose-1-13C involves its incorporation into nucleic acids. The labeled carbon allows researchers to track the compound through various biochemical pathways using NMR spectroscopy. This helps in understanding the synthesis and degradation of nucleic acids and the role of deoxyribose in these processes.
相似化合物的比较
2-deoxy-D-ribose: The unlabeled form of the compound.
2-deoxy-D-arabinose: A stereoisomer of 2-deoxy-D-ribose.
D-ribose: The parent compound from which 2-deoxy-D-ribose is derived.
Uniqueness: 2-deoxy-D-ribose-1-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR studies. This labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with the unlabeled compound.
属性
IUPAC Name |
(4S,5R)-(213C)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-PHMCFYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO[13CH]1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














